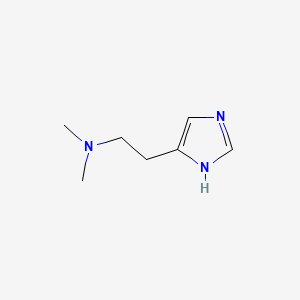

N,N-Dimethylhistamine

概要

説明

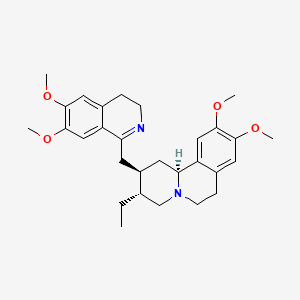

N,N-ジメチルヒスタミンは、ヒスタミンから誘導された生体アミンであり、ヒスタミン分子の窒素原子に2つのメチル基が結合していることを特徴としています。この化合物は、生理学的および薬理学的特性で知られており、さまざまな科学分野で関心の対象となっています。

準備方法

合成経路と反応条件: N,N-ジメチルヒスタミンは、ヒスタミンのメチル化によって合成できます。一般的な方法の1つは、ヨウ化メチルをメチル化剤として用いる方法です。 この反応は通常、ヒスタミン分子の完全なメチル化を確実にするために、化学量論的に過剰なヨウ化メチルを必要とします .

工業生産方法: 工業的な設定では、N,N-ジメチルヒスタミンの合成は、より効率的でスケーラブルな方法を含む場合があります。例えば、連続フロー反応器の使用は、反応効率と収率を向上させることができます。 精製プロセスは、通常、高性能液体クロマトグラフィー(HPLC)およびペーパークロマトグラフィーを含み、副生成物を除去します .

化学反応の分析

反応の種類: N,N-ジメチルヒスタミンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を含む場合があります。

置換: N,N-ジメチルヒスタミンは、ジメチルアミノ基が他の求核剤に置き換わる求核置換反応に関与できます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム。

置換: 目的の生成物に応じて、さまざまな求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はN,N-ジメチルヒスタミンN-オキシドを生じることがありますが、置換反応は、関与する求核剤に応じて、さまざまな誘導体を生成することができます .

4. 科学研究における用途

N,N-ジメチルヒスタミンは、科学研究でいくつかの用途があります。

化学: 有機合成における試薬として、および配位化学における配位子として使用されます。

生物学: N,N-ジメチルヒスタミンは、細胞シグナル伝達と神経伝達の役割について研究されています。

医学: 特にヒスタミン受容体を調節するにおける潜在的な治療効果が研究されています。

科学的研究の応用

N,N-Dimethylhistamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: this compound is studied for its role in cellular signaling and neurotransmission.

Medicine: Research explores its potential therapeutic effects, particularly in modulating histamine receptors.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds

作用機序

N,N-ジメチルヒスタミンの作用機序は、ヒスタミン受容体との相互作用を含みます。それは、さまざまなヒスタミン受容体サブタイプにおいて、アゴニストまたはアンタゴニストとして作用し、さまざまな生理学的プロセスに影響を与えます。 分子標的には、H1、H2、H3、およびH4受容体があり、免疫応答、胃酸分泌、神経伝達などのプロセスに関与しています .

類似の化合物:

ヒスタミン: N,N-ジメチルヒスタミンの母体化合物であり、免疫応答と神経伝達に関与しています。

N-メチルヒスタミン: ヒスタミンのモノメチル化誘導体であり、類似しているが異なる薬理学的特性を持っています。

N,N-ジメチルトリプタミン: もう1つのジメチル化生体アミンであり、幻覚作用で知られています.

独自性: N,N-ジメチルヒスタミンは、ヒスタミン受容体との特異的な相互作用と、独自の薬理学的プロファイルによってユニークです。

類似化合物との比較

Histamine: The parent compound of N,N-Dimethylhistamine, involved in immune response and neurotransmission.

N-Methylhistamine: A mono-methylated derivative of histamine with similar but distinct pharmacological properties.

N,N-Dimethyltryptamine: Another dimethylated biogenic amine, known for its hallucinogenic effects.

Uniqueness: this compound is unique due to its specific interaction with histamine receptors and its distinct pharmacological profile.

特性

CAS番号 |

673-46-1 |

|---|---|

分子式 |

C7H13N3 |

分子量 |

139.20 g/mol |

IUPAC名 |

2-(1H-imidazol-5-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-6-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChIキー |

ZJDIMSMQXMWMCF-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CN=CN1 |

正規SMILES |

CN(C)CCC1=CN=CN1 |

| 673-46-1 | |

関連するCAS |

13197-56-3 (hydrochloride) |

同義語 |

N(alpha),N(alpha)-dimethylhistamine N,N-dimethylhistamine N,N-dimethylhistamine hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)